

What are the physical and chemical properties of Cycloshizukaol A?

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Compound of Interest

Compound Name: Cycloshizukaol A

Cat. No.: B15593011

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Cycloshizukaol A: A Technical Guide for Researchers

Abstract

Cycloshizukaol A is a naturally occurring, symmetrical sesquiterpenoid dimer isolated from the roots of *Chloranthus serratus*. As a member of the lindenane class of molecules, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides a comprehensive overview of the known physical, chemical, and biological properties of **Cycloshizukaol A**, intended for a technical audience of researchers, scientists, and drug development professionals. It includes a summary of its physicochemical properties, a generalized experimental workflow for its isolation, and an overview of the biological activities associated with related lindenane dimers, alongside the limited specific data available for **Cycloshizukaol A** itself.

Physicochemical Properties

Cycloshizukaol A is a complex macrocyclic compound with a distinct C2 symmetry.^[1] Its core structure is a dimer of lindenane-type sesquiterpenoids. While detailed experimental data for some physical properties remain to be fully publicly documented, a combination of computed data and information from chemical suppliers provides a solid foundation for its characterization.

Data Summary

The quantitative physicochemical data for **Cycloshizukaol A** are summarized in the table below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

Property	Value	Source
Molecular Formula	C ₃₂ H ₃₆ O ₈	PubChem[2]
Molecular Weight	548.6 g/mol	PubChem[2]
Exact Mass	548.24101810 Da	PubChem[2]
CAS Number	150033-85-5	MedChemExpress[3]
IUPAC Name	dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2 ^{8,11} .0 ^{4,9} .0 ^{5,7} .0 ^{15,17} .0 ^{18,22}]tetracos-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate	PubChem
Topological Polar Surface Area	127 Å ²	PubChem[2]
Heavy Atom Count	40	PubChem

Note: Experimental data for properties such as melting point, boiling point, and specific solubility in various solvents are not readily available in the public domain and would likely be detailed in the primary literature, specifically the 1993 publication by Kawabata et al. in *Phytochemistry*.

Experimental Protocols

Generalized Isolation of Cycloshizukaol A from *Chloranthus serratus*

While the specific experimental protocol from the original 1993 publication by Kawabata et al. is not accessible through the performed searches, a general workflow for the isolation of lindenane dimers from *Chloranthus* species can be outlined. This protocol is based on standard phytochemical techniques.

Objective: To isolate and purify **Cycloshizukaol A** from the roots of *Chloranthus serratus*.

Materials:

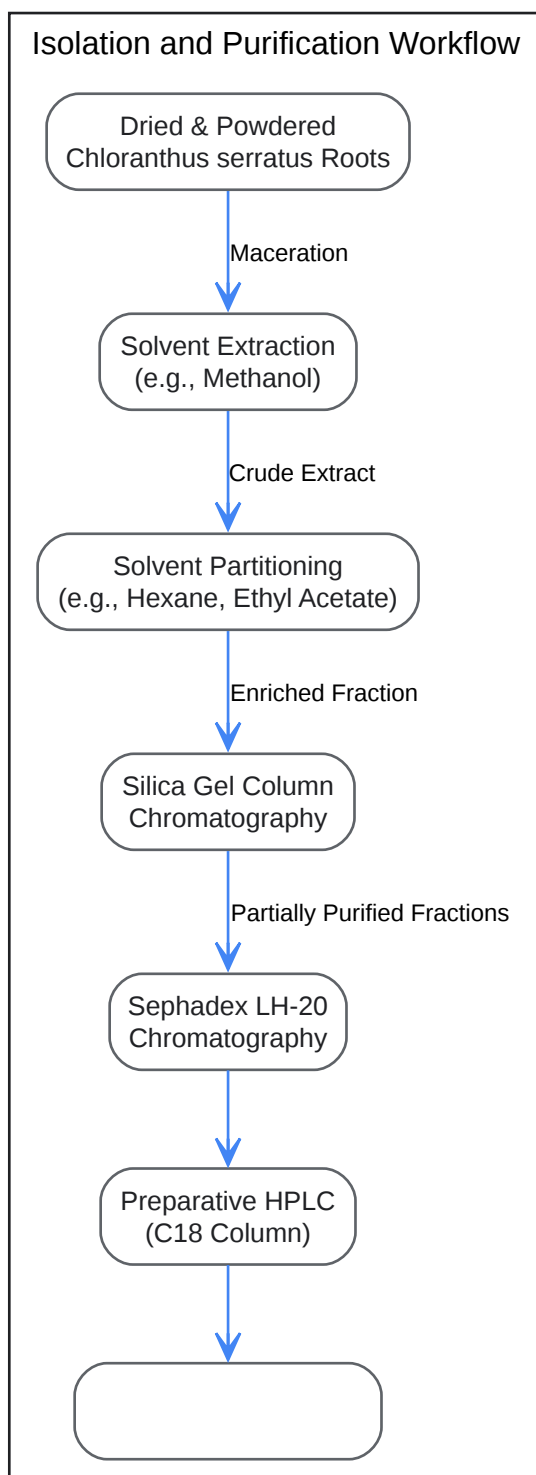
- Dried and powdered roots of *Chloranthus serratus*
- Solvents for extraction (e.g., methanol, ethanol, ethyl acetate, hexane, chloroform)
- Silica gel for column chromatography
- Sephadex LH-20 for size-exclusion chromatography
- High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)
- Solvents for chromatography (HPLC grade)
- Rotary evaporator
- Thin-Layer Chromatography (TLC) plates and developing chambers
- UV lamp for visualization on TLC

Methodology:

- Extraction: a. Macerate the powdered root material with an appropriate solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. b. Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction. c. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: a. Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). b.

Monitor the distribution of the target compound in the different fractions using TLC. Based on the polarity of related compounds, **Cycloshizukaol A** is expected to be in the ethyl acetate or a similarly polar fraction.

- **Chromatographic Purification:** a. Subject the enriched fraction to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). b. Collect fractions and monitor by TLC. Combine fractions containing the compound of interest. c. Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent (e.g., methanol) to remove pigments and other impurities. d. The final purification is typically achieved by preparative or semi-preparative HPLC on a C18 column with an isocratic or gradient elution of methanol-water or acetonitrile-water.
- **Structure Elucidation:** a. The structure of the purified compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Generalized workflow for the isolation of **Cycloshizukaol A**.

Biological Activity and Signaling Pathways

Direct and extensive studies on the biological activity and signaling pathways of **Cycloshizukaol A** are limited in the readily available scientific literature. However, the broader class of lindenane sesquiterpenoid dimers isolated from *Chloranthus* species has been the subject of several pharmacological investigations.

Cytotoxicity

Cycloshizukaol A has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In these studies, it demonstrated low cytotoxicity with IC_{50} values greater than 10 μ M against the following cell lines:

- A549 (Lung carcinoma)
- HL-60 (Promyelocytic leukemia)
- PANC-1 (Pancreatic carcinoma)
- SK-BR-3 (Breast adenocarcinoma)
- SMMC-7721 (Hepatocellular carcinoma)

This suggests that **Cycloshizukaol A** is not a potent cytotoxic agent against these specific cancer cell lines under the tested conditions.

Anti-inflammatory Activity of Related Lindenane Dimers

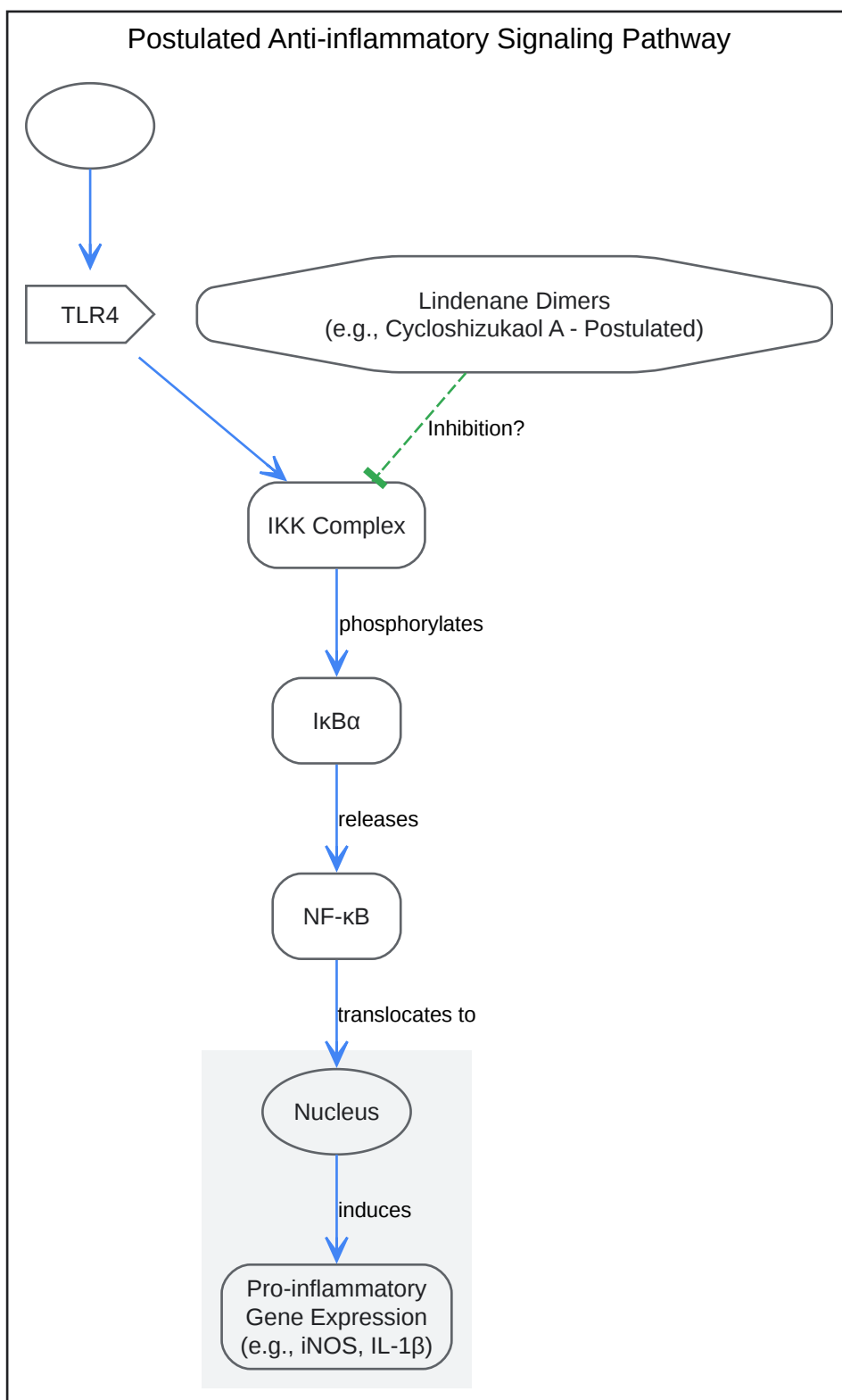
Numerous lindenane dimers from *Chloranthus* species have demonstrated significant anti-inflammatory properties. For instance, several related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This inhibition of NO production is a key indicator of anti-inflammatory activity.

Furthermore, some lindenane sesquiterpenoid dimers have been found to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system and triggers the production of pro-inflammatory cytokines such as IL-1 β . Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a range of inflammatory diseases.

Given that **Cycloshizukaol A** belongs to this class of compounds, it is plausible that it may also possess anti-inflammatory properties, although specific studies are required to confirm this.

Postulated Signaling Pathway

Based on the anti-inflammatory activity of related compounds, a potential mechanism of action for lindenane dimers could involve the modulation of key inflammatory signaling pathways such as the NF- κ B pathway. The NF- κ B pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like LPS, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This allows the NF- κ B transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The inhibition of NO production by related lindenane dimers suggests a possible interference with this pathway.



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Postulated anti-inflammatory mechanism of lindenane dimers.

Conclusion

Cycloshizukaol A is a structurally unique natural product with a well-defined chemical identity. While its own biological activity profile is not extensively studied, the known anti-inflammatory and other bioactivities of related lindenane sesquiterpenoid dimers from the *Chloranthus* genus suggest that **Cycloshizukaol A** is a promising candidate for further pharmacological investigation. Future research should focus on obtaining a complete set of experimental physicochemical data, elucidating its specific biological targets, and exploring its therapeutic potential, particularly in the context of inflammatory diseases. The development of a total synthesis method would also be highly valuable for enabling more in-depth structure-activity relationship studies.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Cycloshizukaol A?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593011#what-are-the-physical-and-chemical-properties-of-cycloshizukaol-a]

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